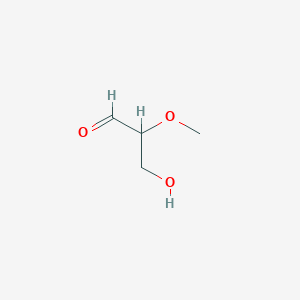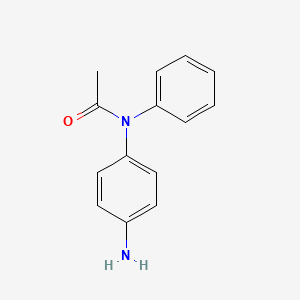
N-(4-Aminophenyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the acetylation of p-phenylenediamine with acetic anhydride. The reaction typically occurs under mild conditions, with the p-phenylenediamine dissolved in a suitable solvent such as ethanol or water, and acetic anhydride added dropwise .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where p-phenylenediamine and acetic anhydride are combined under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
化学反应分析
Types of Reactions
N-(4-Aminophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-(4-Aminophenyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of N-(4-Aminophenyl)-N-phenylacetamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit DNA methylation by interacting with DNA methyltransferases, thereby affecting gene expression .
相似化合物的比较
Similar Compounds
N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl.
N-(4-Aminophenyl)maleimide: Utilized in histochemistry for thiol group detection.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Known for their antimicrobial properties.
Uniqueness
N-(4-Aminophenyl)-N-phenylacetamide is unique due to its versatile applications across various fields, including its role as an intermediate in dye synthesis and its potential biological activities. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
属性
CAS 编号 |
140375-26-4 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,15H2,1H3 |
InChI 键 |
FFNZMCWXGGTELP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


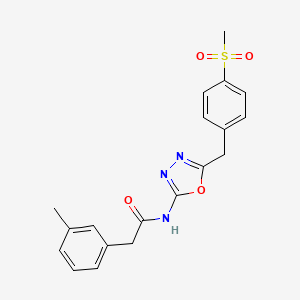

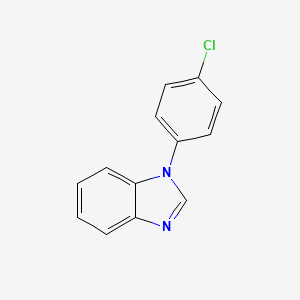
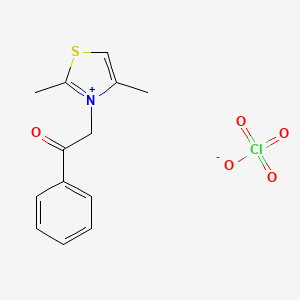
![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)

![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
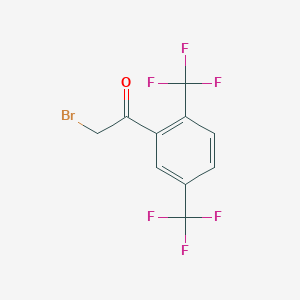
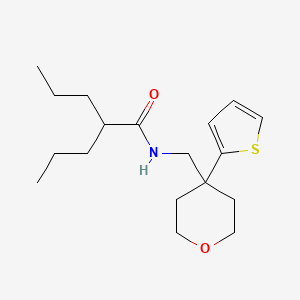
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
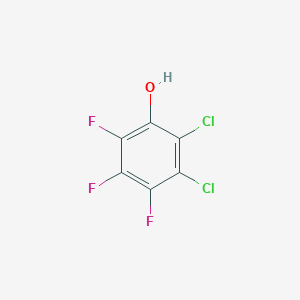
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

